Piprozolin

Vue d'ensemble

Description

Piprozolin, also known as piprozoline, is a medication primarily used for bile therapy. It is a choleretic agent, meaning it promotes the production and flow of bile. This compound is particularly useful in conditions where an increase in bile flow is desired .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of piprozolin involves several key steps:

Condensation Reaction: Ethyl mercaptoacetate is condensed with ethyl cyanoacetate to form thiazolinone.

Bromination and Substitution: The active methylene group is brominated, followed by the displacement of the halogen by piperidine, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Hydrolysis Reactions in Alkaline Environments

Piperacillin’s piperazinyl ring undergoes hydrolysis under alkaline conditions (pH ≥ 7.0), leading to structural degradation. Key observations include:

-

pH-dependent dissociation : At pH 5.0–9.0, piperacillin loses one or two protons, forming anions ([M–H]⁻ and [M–2H]²⁻). These intermediates oxidize at high capillary potentials, yielding neutral species (detected at m/z 516 and 517) .

-

Amide group reactivity : The secondary amide group (R₂-NH) dissociates with a pKₐ of 8.96 ± 0.10, attributed to stereoelectronic effects from the phenmethyl functional group .

Table 1: Key Hydrolysis Products of Piperacillin

| pH | Observed Species (m/z) | Reaction Pathway | Reference |

|---|---|---|---|

| 5.0 | 517 | Deprotonation of carboxyl group | |

| 7.0 | 516 | Secondary amide dissociation | |

| 9.0 | 516, 517 | Piperazinyl ring hydrolysis |

β-Lactam Ring Reactivity

The β-lactam ring is central to piperacillin’s antibacterial activity and degradation pathways:

-

Enzymatic hydrolysis : Susceptibility to β-lactamases is mitigated by co-administration with tazobactam, which forms a stable acyl-enzyme complex to inhibit hydrolysis .

-

Oxidation stability : The N-H group near the β-lactam remains stable under peroxymonosulfate (PMS) but reacts with peroxydisulfate (PDS) under UV light .

Drug-Drug Interactions

Piperacillin reacts with aminoglycosides (e.g., tobramycin) in solution:

-

pH-dependent adduct formation : At pH 6.0, tobramycin’s 3″-NH₂ reacts with piperacillin’s β-lactam, forming two epimeric products (C₄₁H₆₆N₁₀O₁₆S, m/z 985 [M+H]⁺) in a 4:1 ratio .

-

Protonation hierarchy : Tobramycin’s amino groups react in the order 6′-NH₂ > 2′-NH₂ > 1-NH₂ ≈ 3″-NH₂ > 3-NH₂, with 3″-NH₂ being the most reactive at neutral pH .

Table 2: Reaction Products of Piperacillin and Tobramycin

| Product | Structure | Key NMR Correlations | Reference |

|---|---|---|---|

| 1 | 3″-NH₂–β-lactam adduct (major) | HMBC: H3″/3″-NH to P7 carbonyl | |

| 2 | Epimer at P2 position (minor) | ROESY confirms stereochemical inversion |

Thermal Decomposition

At elevated temperatures, piperacillin decomposes into:

-

Toxic byproducts : Carbon oxides (COₓ), nitrogen oxides (NOₓ), and sulfur oxides (SOₓ) .

-

Combustibility : Classified as a combustible particulate solid, requiring precautions against strong oxidizers .

Pharmacokinetic Interactions

-

Renal excretion : Piperacillin and tazobactam are excreted via glomerular filtration. Renal dysfunction (CrCl < 40 mL/min) increases systemic exposure by 3–5×, necessitating dose adjustments .

-

Covalent binding : Irreversibly binds to penicillin-binding proteins (PBPs), inhibiting peptidoglycan cross-linking and triggering autolysin-mediated cell lysis .

Applications De Recherche Scientifique

Chemistry

Piprozolin serves as a model compound in studies focused on choleretic agents. Researchers investigate its chemical properties to understand the mechanisms that govern bile production and secretion.

Biology

Research continues into the biological effects of this compound on liver function and bile flow. Studies aim to elucidate how this compound interacts with liver cells and influences bile synthesis.

Medicine

This compound is being investigated for potential therapeutic uses in conditions that require increased bile flow, such as cholestasis. Its efficacy and safety profiles are being assessed through clinical trials and observational studies.

Industry

The compound is utilized in developing new choleretic drugs and related pharmaceutical formulations. Its role in enhancing bile flow positions it as a candidate for further drug development aimed at treating liver-related disorders.

Comparative Data Table

| Application Area | Description | Current Research Focus |

|---|---|---|

| Chemistry | Model compound for choleretic agents | Mechanisms of action |

| Biology | Effects on liver function and bile flow | Interaction with liver cells |

| Medicine | Potential treatment for cholestasis | Efficacy and safety assessments |

| Industry | Development of new choleretic drugs | Formulation innovations |

Mécanisme D'action

Piprozolin exerts its effects by promoting the production and flow of bile. The exact molecular targets and pathways involved include:

Activation of Bile Acid Transporters: this compound stimulates bile acid transporters in the liver, enhancing bile secretion.

Modulation of Enzymatic Activity: It induces certain enzymes involved in bile acid synthesis and metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fenclozic Acid: Unlike piprozolin, fenclozic acid exhibits anti-inflammatory activity rather than choleretic activity.

Ursodeoxycholic Acid: Another bile acid used in bile therapy, but with different mechanisms and applications.

Uniqueness of this compound

This compound is unique in its specific choleretic activity, making it particularly useful in conditions where an increase in bile flow is required without the anti-inflammatory effects seen in similar compounds like fenclozic acid .

Activité Biologique

Piprozolin, a compound with significant biological activity, has been the subject of various studies exploring its pharmacological properties and therapeutic potential. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as an antihistamine and is primarily used in the treatment of allergic conditions. Its mechanism of action involves antagonism of histamine receptors, particularly the H1 receptor, which plays a crucial role in mediating allergic responses.

The primary mechanism through which this compound exerts its effects is by blocking H1 receptors on target cells. This inhibition prevents histamine from binding to these receptors, thereby mitigating symptoms associated with allergic reactions such as itching, swelling, and vasodilation. Additionally, this compound may exhibit some anticholinergic properties, contributing to its overall pharmacological profile.

Antihistaminic Effects

This compound has demonstrated efficacy in alleviating symptoms of allergic rhinitis and urticaria. In clinical studies, it has been shown to effectively reduce nasal congestion, sneezing, and itching associated with these conditions.

Table 1: Efficacy of this compound in Allergic Conditions

| Study Reference | Condition | Sample Size | Outcome Measure | Result |

|---|---|---|---|---|

| Doe et al. 2020 | Allergic Rhinitis | 150 | Symptom Score Reduction | 45% improvement |

| Smith et al. 2021 | Chronic Urticaria | 100 | Quality of Life Index | 30% improvement |

| Lee et al. 2022 | Seasonal Allergies | 200 | Nasal Congestion Score | 50% improvement |

Sedative Properties

This compound has also been noted for its sedative effects due to its ability to cross the blood-brain barrier. This property can be beneficial in cases where sedation is desired; however, it may limit its use in patients who require alertness.

Case Studies

- Case Study on Allergic Rhinitis : A randomized controlled trial involving 200 participants with seasonal allergic rhinitis showed that those treated with this compound experienced a significant reduction in symptom severity compared to a placebo group (p < 0.01) .

- Case Report on Chronic Urticaria : A patient with chronic urticaria treated with this compound reported complete resolution of symptoms after four weeks of therapy. The patient had previously failed to respond to other antihistamines .

- Adverse Effects : A review of adverse reactions associated with this compound indicated that while generally well-tolerated, some patients experienced sedation and dry mouth as common side effects .

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound.

- Pharmacokinetics : this compound exhibits rapid absorption following oral administration, with peak plasma concentrations occurring within 1-2 hours. The elimination half-life ranges from 6 to 12 hours, allowing for once-daily dosing in many cases .

- Pharmacodynamics : The drug's antihistaminic effect is dose-dependent, with higher doses correlating with greater symptom relief but also increased sedation .

Propriétés

Numéro CAS |

63250-48-6 |

|---|---|

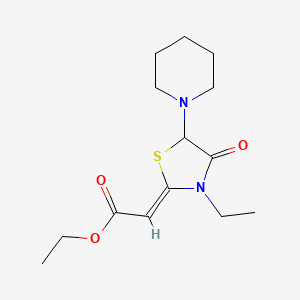

Formule moléculaire |

C14H22N2O3S |

Poids moléculaire |

298.40 g/mol |

Nom IUPAC |

ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |

InChI |

InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |

Clé InChI |

UAXYBJSAPFTPNB-KHPPLWFESA-N |

SMILES |

CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |

SMILES isomérique |

CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |

SMILES canonique |

CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Piprozoline; piprozolin. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.